N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline
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Overview
Description
Benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- is a complex organic compound characterized by the presence of nitro groups, a trichloromethylthio group, and a benzenamine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The introduction of nitro groups is often achieved using concentrated nitric acid and sulfuric acid as catalysts. The trichloromethylthio group can be introduced through a nucleophilic substitution reaction using trichloromethylthiol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the corrosive and toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trichloromethylthio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, n,n,3-trimethyl-: Lacks the nitro and trichloromethylthio groups, resulting in different chemical properties.
Benzenamine, n,n,3-trimethyl-2,6-dinitro-: Similar but lacks the trichloromethylthio group.
Benzenamine, n,n,3-trimethyl-4-[(trichloromethyl)thio]-: Similar but lacks the nitro groups.
Uniqueness
Benzenamine, n,n,3-trimethyl-2,6-dinitro-4-[(trichloromethyl)thio]- is unique due to the combination of nitro and trichloromethylthio groups, which impart distinct reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
90887-95-9 |
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Molecular Formula |
C10H10Cl3N3O4S |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N,N,3-trimethyl-2,6-dinitro-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H10Cl3N3O4S/c1-5-7(21-10(11,12)13)4-6(15(17)18)9(14(2)3)8(5)16(19)20/h4H,1-3H3 |
InChI Key |
TYRNLJGUAQYKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-])SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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